molecular formula C12H22N2O B2593265 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole CAS No. 1856030-56-2

1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole

Cat. No. B2593265
CAS RN: 1856030-56-2
M. Wt: 210.321
InChI Key: GVPZZYGRGMPRHF-UHFFFAOYSA-N
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Description

1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole, also known as SIBP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. SIBP has been synthesized using different methods, and its mechanism of action and physiological effects have been studied. In

Mechanism of Action

The mechanism of action of 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole is not fully understood, but it is believed to act by modulating certain signaling pathways in cells. 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole can inhibit cancer cell growth and induce apoptosis. 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole has also been shown to have neuroprotective effects and can improve cognitive function. In animal studies, 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole has been shown to reduce inflammation and improve cardiovascular function.

Advantages and Limitations for Lab Experiments

1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole can also be easily modified to create new derivatives for drug discovery. However, 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole. One area of interest is the development of new derivatives of 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole for drug discovery. Another area of interest is the study of the mechanism of action of 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole and its interactions with various signaling pathways. Additionally, the potential applications of 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole in other fields, such as agriculture and materials science, could be explored.
Conclusion
In conclusion, 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole can be synthesized using different methods, and its mechanism of action and physiological effects have been studied. 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole, including the development of new derivatives for drug discovery and the study of its interactions with various signaling pathways.

Synthesis Methods

1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 1-sec-butyl-3-hydroxy-1H-pyrazole-5-carboxylic acid with isobutyl chloroformate, followed by the reaction with sodium hydride and isobutyl alcohol. Another method involves the reaction of 1-sec-butyl-3-pyrazolecarboxaldehyde with isobutyl chloroformate, followed by the reaction with sodium hydride and isobutyl alcohol. Both methods have been reported to yield 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole in good yields.

Scientific Research Applications

1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole has been shown to have neuroprotective effects and can improve cognitive function. In cancer research, 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole has been studied for its ability to inhibit cancer cell growth and induce apoptosis. In drug discovery, 1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole has been used as a scaffold for the development of new drugs.

properties

IUPAC Name

1-butan-2-yl-3-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-5-11(4)14-7-6-12(13-14)9-15-8-10(2)3/h6-7,10-11H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPZZYGRGMPRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=CC(=N1)COCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-sec-butyl-3-(isobutoxymethyl)-1H-pyrazole

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